solubility profile of N,N-Diethyl-3-methylbut-3-enamide in organic solvents
solubility profile of N,N-Diethyl-3-methylbut-3-enamide in organic solvents
The following is an in-depth technical guide regarding the solubility profile of N,N-Diethyl-3-methylbut-3-enamide, structured for application scientists and researchers.
Executive Summary
N,N-Diethyl-3-methylbut-3-enamide is a tertiary amide featuring a terminal alkene functionality. Distinct from its aromatic analog DEET (N,N-Diethyl-m-toluamide), this aliphatic amide serves as a critical intermediate in the synthesis of terpene derivatives (e.g., Citral, Menthol) via Claisen rearrangements and is investigated for its potential bioactivity in insect repellency.
Understanding the solubility profile of this compound is prerequisite for optimizing reaction kinetics, designing liquid-liquid extraction (LLE) workups, and formulating delivery systems. This guide provides a mechanistic analysis of its solvation behavior, predicted solubility parameters, and a validated experimental protocol for precise determination.
Physicochemical Basis of Solvation
To predict and manipulate the solubility of N,N-Diethyl-3-methylbut-3-enamide, one must analyze its molecular architecture. The molecule exhibits amphiphilic character , possessing both a polar amide core and a lipophilic hydrocarbon periphery.
Molecular Architecture & Polarity
-
Polar Domain (Hydrophilic): The tertiary amide group (
) possesses a significant dipole moment. The carbonyl oxygen acts as a strong Hydrogen Bond Acceptor (HBA), facilitating solubility in protic solvents. However, the absence of an N-H bond renders it unable to act as a Hydrogen Bond Donor (HBD). -
Non-Polar Domain (Lipophilic): The N,N-diethyl chains and the 3-methylbut-3-enyl tail contribute to significant London Dispersion Forces. This lipophilic bulk (C9 skeleton) drives miscibility with non-polar organic solvents and limits water solubility.
Table 1: Key Physicochemical Descriptors
| Property | Value (Approx.) | Significance |
| Molecular Weight | 155.24 g/mol | Low MW facilitates rapid dissolution kinetics. |
| LogP (Octanol/Water) | 1.5 – 1.7 | Moderately lipophilic; suggests high affinity for organic phases over aqueous phases. |
| H-Bond Acceptors | 1 (C=O) | Enables interaction with water/alcohols. |
| H-Bond Donors | 0 | Precludes self-association via H-bonding; lowers melting point. |
| Boiling Point | ~95-100°C (at reduced pressure) | High boiling liquid; requires high-boiling solvents for thermal reactions. |
Solubility Profile & Solvent Compatibility[1]
The following profile categorizes solvent compatibility based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).
Polar Protic Solvents (Water, Alcohols)
-
Water: Sparingly Soluble. While the amide oxygen can accept hydrogen bonds from water, the hydrophobic burden of the C9 carbon chain dominates. Expected saturation is likely < 10 g/L.
-
Mechanistic Insight: The entropic penalty of organizing water molecules around the diethyl/butenyl chains outweighs the enthalpic gain from amide hydration.
-
-
Methanol / Ethanol: Miscible. Short-chain alcohols provide a perfect balance, offering hydroxyl groups for H-bonding with the amide and alkyl chains to interact with the hydrophobic tail.
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)
-
Status: Highly Soluble / Miscible.
-
Utility: These are the solvents of choice for nucleophilic substitution or catalytic isomerization reactions involving this amide. The lack of H-bond donation in the solvent prevents "caging" of the amide, leaving it kinetically active.
Non-Polar & Chlorinated Solvents (Hexane, Toluene, DCM)
-
Chlorinated (DCM, Chloroform): Miscible. Excellent solvent choice for extraction from aqueous phases.
-
Hydrocarbons (Hexane, Heptane): Soluble. The diethyl and methylbutenyl groups provide sufficient Van der Waals handles for dissolution, though phase separation may occur at extremely low temperatures (< -20°C).
Visualization of Solvation Mechanisms
Figure 1: Mechanistic interaction map showing how different solvent classes interact with the polar amide head and lipophilic tail.
Experimental Protocol: Determination of Saturation Solubility
For critical applications (e.g., drug formulation or precise kinetic studies), theoretical prediction is insufficient. The following Shake-Flask Method coupled with HPLC-UV is the gold standard for validating solubility.
Reagents & Equipment
-
Analytes: Pure N,N-Diethyl-3-methylbut-3-enamide (Reference Standard).
-
Solvents: HPLC-grade Water, Methanol, Acetonitrile, n-Hexane.
-
Apparatus: Orbital shaker (temperature controlled), 0.22 µm PTFE syringe filters (hydrophobic) or Nylon (hydrophilic), HPLC system with UV/DAD detector.
Step-by-Step Methodology
Phase 1: Saturation Equilibrium
-
Preparation: Add excess N,N-Diethyl-3-methylbut-3-enamide (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
-
Agitation: Seal tightly and place in an orbital shaker at 25°C ± 0.1°C. Shake at 200 RPM for 24 hours.
-
Scientific Rationale: 24 hours ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of viscous oils.
-
-
Sedimentation: Allow the samples to stand quiescent for 4 hours to let undissolved droplets settle or float (depending on density).
Phase 2: Sampling & Filtration
-
Filtration: Withdraw the supernatant using a glass syringe. Filter through a 0.22 µm syringe filter .
-
Critical Check: Use PTFE filters for organic solvents and Nylon/PES for aqueous samples to prevent filter degradation or drug adsorption.
-
-
Dilution: Immediately dilute the filtrate with the mobile phase (e.g., 1:100) to bring the concentration within the linear range of the detector.
Phase 3: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.
-
Wavelength: 210 nm (Amide carbonyl absorption).
-
Calculation: Determine concentration (
) using a pre-constructed calibration curve ( ).
Workflow Diagram
Figure 2: Validated workflow for the determination of saturation solubility.
Application Context: Reaction Engineering
In synthetic organic chemistry, specifically the synthesis of terpenes like Citral, the solvent choice for this amide dictates the reaction pathway.
-
Claisen Rearrangement:
-
Requirement: High temperature (>140°C).
-
Recommended Solvents:o-Xylene, Diglyme, or Diphenyl Ether.
-
Rationale: The amide is fully miscible in these non-polar/polar-aprotic high-boiling solvents, allowing the reaction to proceed in a single phase without solvent reflux limitations.
-
-
Hydrolysis (Amide to Acid):
-
Requirement: Aqueous contact.[1]
-
Recommended System:THF/Water or Dioxane/Water (50:50).
-
Rationale: Since the amide is sparingly soluble in pure water, a co-solvent like THF is required to solubilize the amide and allow hydroxide ions (
) to attack the carbonyl carbon.
-
References
-
PubChem. (n.d.).[2] N,N-Diethyl-3-methylbutanamide (Related Compound Data). National Library of Medicine. Retrieved March 8, 2026, from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative source for solubility parameter theory cited in Section 3).
